molecular formula C12H20N2O5 B1401026 1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 1361111-78-5

1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B1401026
CAS No.: 1361111-78-5
M. Wt: 272.3 g/mol
InChI Key: GIUAKIAAHXJHIS-UHFFFAOYSA-N
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Description

1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a chemical compound with a complex structure that includes a piperazine ring substituted with acetyl and carboxylic acid groups, as well as a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates into esters . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be suitable.

Biological Activity

1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS: 1361111-78-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H20N2O5C_{12}H_{20}N_{2}O_{5} and a molecular weight of 272.3 g/mol. The compound features a piperazine ring, an acetyl group, and a tert-butoxycarbonyl (Boc) protecting group, which are critical for its biological activity.

Chemical Structure

The structural representation of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • SMILES Notation : O=C(C1N(C(C)=O)CCN(C(OC(C)(C)C)=O)C1)O

Pharmacological Properties

This compound exhibits various pharmacological properties that make it a candidate for further research in drug development.

Antimicrobial Activity

Studies have indicated that derivatives of piperazine compounds often possess antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, piperazine derivatives generally demonstrate efficacy against a range of bacterial and fungal strains .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Preliminary studies indicate that it does not inhibit major cytochrome P450 enzymes (CYPs), such as CYP1A2, CYP2C19, CYP2D6, and CYP3A4, which are crucial for drug metabolism . This property could be advantageous in minimizing drug-drug interactions.

Structure-Activity Relationship (SAR)

The presence of the tert-butoxycarbonyl group is significant in enhancing the lipophilicity of the compound, which may improve its membrane permeability and bioavailability. The acetyl group may also play a role in modulating the compound's interaction with biological targets.

Study on Piperazine Derivatives

A recent study explored various piperazine derivatives for their potential as therapeutic agents. It highlighted the importance of structural modifications in enhancing biological activity. The study found that compounds with similar structures to this compound exhibited promising results in preclinical models for treating neurological disorders .

Toxicological Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments indicate that it has low toxicity levels when administered within recommended dosages. Further studies are needed to establish a comprehensive safety profile .

Data Summary Table

PropertyValue
Molecular FormulaC12H20N2O5C_{12}H_{20}N_{2}O_{5}
Molecular Weight272.3 g/mol
CAS Number1361111-78-5
Lipophilicity (Log P)Varies across different models
CYP InhibitionNo inhibition noted
Antimicrobial ActivityPromising but not fully studied

Properties

IUPAC Name

1-acetyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-8(15)14-6-5-13(7-9(14)10(16)17)11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUAKIAAHXJHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

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